Cas no 1261567-04-7 (2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine)

2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine
-
- Inchi: 1S/C12H7Cl3N2O3/c1-20-12-11(17(18)19)3-2-10(16-12)6-4-8(14)9(15)5-7(6)13/h2-5H,1H3
- InChI Key: TXRUSHNXZJDEJJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=CC=1C1C=CC(=C(N=1)OC)[N+](=O)[O-])Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 355
- Topological Polar Surface Area: 67.9
- XLogP3: 4.5
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013026836-1g |
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine |
1261567-04-7 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A013026836-500mg |
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine |
1261567-04-7 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A013026836-250mg |
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine |
1261567-04-7 | 97% | 250mg |
$480.00 | 2023-09-03 |
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine Related Literature
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine
Introduction to 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine (CAS No. 1261567-04-7) and Its Recent Applications in Chemical Biology
2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine, identified by the CAS number 1261567-04-7, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The compound belongs to the pyridine class, which is well-documented for its broad spectrum of biological activities. Its molecular structure incorporates several key functional groups, including a methoxy group, a nitro group, and a trichlorophenyl moiety, which collectively contribute to its distinctive chemical and biological properties.
The presence of the nitro group in the 3-position of the pyridine ring is particularly noteworthy, as nitroaromatic compounds are known for their reactivity and potential utility in drug discovery. The nitro group can undergo reduction to an amine, which can be further functionalized to produce bioactive molecules. Additionally, the trichlorophenyl substituent at the 6-position introduces electron-withdrawing effects and enhances lipophilicity, making it a valuable component in designing molecules with improved pharmacokinetic profiles.
The methoxy group at the 2-position further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This combination of substituents makes 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine a versatile scaffold for medicinal chemists exploring novel therapeutic agents.
In recent years, there has been growing interest in leveraging computational chemistry and high-throughput screening techniques to identify new drug candidates derived from structurally diverse compounds like 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine. Advanced molecular modeling approaches have enabled researchers to predict binding affinities and optimize lead structures for target-specific interactions. For instance, studies have demonstrated that pyridine derivatives can interact with enzymes and receptors involved in metabolic pathways, inflammation, and cancer progression.
One of the most compelling areas of research involving 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine is its potential application in oncology. Preclinical studies have highlighted its ability to modulate signaling pathways critical for tumor growth and survival. Specifically, the compound has been shown to inhibit kinases and other enzymes that are overexpressed in various cancer types. The nitro group’s ability to engage in redox chemistry also suggests potential mechanisms for inducing apoptosis or inhibiting proliferation in malignant cells.
Furthermore, the trichlorophenyl moiety has been implicated in enhancing cellular uptake and membrane permeability, which are crucial factors for drug efficacy. This feature makes 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine an attractive candidate for oral formulations or other delivery systems where bioavailability is a concern.
Another emerging field where this compound shows promise is neurology. Emerging evidence suggests that pyridine derivatives can interact with neurotransmitter receptors and ion channels, potentially offering therapeutic benefits in conditions such as Alzheimer’s disease or Parkinson’s disease. The structural flexibility of 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine allows for modifications that could fine-tune its selectivity for specific neural targets while minimizing side effects.
The synthesis of 2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine presents unique challenges due to the complexity of its functional groups. However, modern synthetic methodologies have made significant strides in facilitating access to such molecules. For example, palladium-catalyzed cross-coupling reactions have enabled efficient construction of the trichlorophenyl-pyridine core. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and hazardous byproducts.
In conclusion, 2-Methoxy-3-nitro-6-(2 4 5-trichlorophenyl)pyridine (CAS No 1261567 04 7) represents a promising compound with diverse biological activities and therapeutic potential across multiple disease areas。 Its unique structural features make it an excellent scaffold for further medicinal chemistry exploration while its well-documented synthetic accessibility ensures continued investigation into its applications。 As research progresses, this molecule is likely to play an increasingly important role in developing next-generation pharmaceuticals。
1261567-04-7 (2-Methoxy-3-nitro-6-(2,4,5-trichlorophenyl)pyridine) Related Products
- 1805334-46-6(3,4-Dichloro-6-(difluoromethyl)pyridine-2-acetic acid)
- 1934244-71-9(2-amino-3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoic acid)
- 1600265-92-6(3-(3-methoxypropanoyl)oxan-4-one)
- 865249-00-9(N-(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-methoxybenzamide)
- 2138044-22-9(1-(1-cyclopropoxy-2-iodoethyl)-3-methoxybenzene)
- 920399-91-3(3-nitro-N-{2-(6-phenylpyridazin-3-yl)oxyethyl}benzene-1-sulfonamide)
- 1443310-06-2(5-Chloro-2-methylphenethyl ethyl oxalate)
- 1376224-89-3((5,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanamine)
- 1506397-08-5(5-(2-Methylpyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 883955-94-0(3-butyl-8-methoxy-2-phenyl-3H,4H,5H-chromeno2,3-dpyrimidine-4,5-dione)



